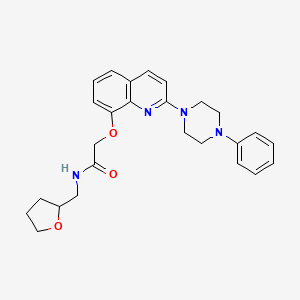

2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

The compound 2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide features a quinoline core substituted at the 2-position with a 4-phenylpiperazine group and at the 8-position with an acetamide side chain linked to a tetrahydrofuran (THF)-methyl moiety.

Properties

IUPAC Name |

N-(oxolan-2-ylmethyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O3/c31-25(27-18-22-9-5-17-32-22)19-33-23-10-4-6-20-11-12-24(28-26(20)23)30-15-13-29(14-16-30)21-7-2-1-3-8-21/h1-4,6-8,10-12,22H,5,9,13-19H2,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGJBNQWIFKBSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the quinoline and phenylpiperazine intermediates These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide bond formation

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

Substitution: The phenylpiperazine and tetrahydrofuran moieties can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of substituted quinoline and phenylpiperazine compounds.

Scientific Research Applications

Neurological Disorders

Research has indicated that compounds similar to 2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide exhibit potential as acetylcholinesterase inhibitors (AChEIs) . Such inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer’s Disease (AD) by enhancing cholinergic neurotransmission.

Experimental Methods:

Bioactivity assessments often utilize the Ellman’s method to measure AChE activity, which is a standard approach in evaluating the efficacy of potential AD treatments.

Anticonvulsant Activity

The compound has also been studied for its anticonvulsant properties. Related compounds have shown efficacy in models of epilepsy, suggesting that this class of compounds may interact with neurotransmitter systems involved in seizure activity .

Research Findings:

In vitro studies have demonstrated that modifications to the piperazine and quinoline structures can enhance anticonvulsant activity, indicating a pathway for developing new therapeutic agents for epilepsy .

Antimicrobial Properties

Some derivatives of quinoline-based compounds have exhibited significant antimicrobial activity. The structural features of this compound may allow for similar applications in combating bacterial infections .

Case Studies and Comparative Analysis

A comparative analysis of similar compounds reveals insights into their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(4-Methylpiperazin-1-yl)-quinoline | Methyl substitution on piperazine | Antidepressant |

| N-(3-Methoxyphenyl)-2-(4-(4-fluorophenyl)piperazinyl)quinolin | Methoxy substitution; fluorine on phenyl | Anticancer |

| N-benzyl derivatives | Benzyl substitution on quinoline | Antimicrobial |

These comparisons illustrate the diversity within this chemical class while underscoring the unique aspects of 2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy)-N-(tetrahydrofuran-methyl)acetamide, particularly its specific combination of functionalities that may enhance its therapeutic profile.

Mechanism of Action

The mechanism of action of 2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between the target compound and related analogs:

Key Observations :

- The target compound’s THF-methyl acetamide side chain distinguishes it from analogs with linear alkyl chains (e.g., pentanamide in 11a ) or aromatic substituents (e.g., N-methyl-N-phenyl in ).

- The 4-phenylpiperazine group is a common motif in serotonin receptor ligands, but substituents on the phenyl ring (e.g., trifluoromethoxy in 11a vs. unsubstituted phenyl in the target) modulate receptor affinity and selectivity.

- Heterocyclic cores vary significantly: quinoline (target, 11a, ), dioxinoquinoline , and quinoxaline influence electronic properties and binding interactions.

Key Observations :

- Yields vary widely: 44% for 11a vs. 90.2% for the quinoxaline derivative , likely due to differences in reaction efficiency and purification challenges.

- Chromatography (normal-phase or flash ) and recrystallization are standard purification methods.

Physicochemical Properties

Key Observations :

- The THF-methyl group in the target compound may enhance solubility compared to purely aromatic analogs (e.g., ).

- Crystal packing via hydrogen bonds (e.g., O–H⋯N/O in ) could improve stability but reduce bioavailability.

- High melting points (e.g., 230–232°C for 4a ) suggest strong intermolecular forces in quinoxaline derivatives.

Biological Activity

Introduction

The compound 2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic organic molecule with a complex structure that includes a quinoline core, a piperazine ring, and a tetrahydrofuran moiety. It is part of a class of compounds known for their potential pharmacological activities, particularly in neuropharmacology and medicinal chemistry. This article explores the biological activity of this compound, synthesizing available data on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula and Weight

The molecular formula of the compound is , with a molecular weight of approximately 446.55 g/mol. The structural complexity suggests multiple sites for biological interaction.

Structural Components

- Quinoline Core : Known for its diverse biological activities, including antimalarial and anticancer properties.

- Piperazine Ring : Often associated with neuroactive compounds, influencing serotonin and dopamine pathways.

- Tetrahydrofuran Moiety : May enhance solubility and bioavailability.

Neuropharmacological Effects

Compounds containing both quinoline and piperazine structures have been evaluated for their neuropharmacological properties. For instance, similar compounds have demonstrated efficacy in animal models for epilepsy, suggesting that this compound might influence neurotransmitter systems . The presence of these functional groups indicates potential interactions with serotonin or dopamine receptors.

Anticancer Potential

While direct studies on the anticancer activity of this specific compound are lacking, analogs within the quinoline family have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . Future research could explore similar pathways for our compound.

Case Studies

Although no direct case studies have been published specifically on this compound, related compounds have demonstrated significant biological activities:

The exact mechanism of action for this compound remains unclear due to limited specific studies. However, the structural components suggest several possible pathways:

- Receptor Interaction : The piperazine ring may interact with neurotransmitter receptors (e.g., serotonin or dopamine), potentially modulating synaptic transmission.

- Inhibition of Enzymatic Activity : Quinoline derivatives are often involved in inhibiting enzymes critical for cellular function in parasites or cancer cells.

- Cell Membrane Interaction : The hydrophobic nature of the tetrahydrofuran moiety could facilitate membrane penetration, affecting cellular processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a quinolin-8-yloxy intermediate with a tetrahydrofuran-methyl amine derivative. Key steps include:

- Coupling of 2-(4-phenylpiperazin-1-yl)quinolin-8-ol with chloroacetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification via normal-phase chromatography (gradient elution from 100% dichloromethane to 10% methanol) to isolate intermediates, followed by amine-phase chromatography for final purification .

- Optimize yields (typically 40–45%) by controlling reaction time, temperature (60–80°C), and stoichiometric ratios of reactants.

Q. How can researchers validate the structural integrity of this compound during synthesis?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Compare chemical shifts (e.g., δ 8.20–8.18 ppm for quinoline protons, δ 3.11–3.08 ppm for piperazine protons) with literature data .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray crystallography : Resolve crystal structures using SHELX software for hydrogen bonding and packing analysis .

Q. What are the common impurities in the final product, and how are they identified?

- Methodological Answer : Major impurities include:

- Unreacted starting materials (e.g., residual piperazine derivatives).

- Byproducts from incomplete coupling (e.g., mono-substituted intermediates).

- Detection methods:

- HPLC-MS with reverse-phase C18 columns (acetonitrile/water gradient).

- TLC with iodine staining for rapid screening .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and optimize synthetic pathways?

- Methodological Answer :

- Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .

- Implement reaction path search algorithms (e.g., AFIR) to screen substituent effects on piperazine and tetrahydrofuran moieties .

- Validate predictions with experimental data (e.g., reaction yields, kinetics) to refine computational models .

Q. What strategies resolve discrepancies between theoretical and experimental NMR data?

- Methodological Answer :

- Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .

- Dynamic effects : Analyze temperature-dependent NMR for conformational flexibility (e.g., tetrahydrofylan ring puckering).

- DFT-NMR comparison : Calculate chemical shifts using Gaussian or ORCA software and compare with experimental data .

Q. How can statistical design of experiments (DoE) improve reaction optimization?

- Methodological Answer :

- Apply factorial design to screen critical variables (e.g., temperature, catalyst loading, solvent polarity).

- Use response surface methodology (RSM) to model non-linear relationships between variables and yields .

- Example: Optimize coupling efficiency by testing 3–5 molar equivalents of K₂CO₃ and varying DMF/THF solvent ratios .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

- Methodological Answer :

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) or centrifugal partition chromatography .

- Reactor design : Use continuous-flow systems to enhance heat/mass transfer for exothermic steps (e.g., piperazine coupling) .

- Process control : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates .

Q. How does the tetrahydrofylan moiety influence the compound’s bioactivity?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina) to study interactions with target receptors (e.g., serotonin receptors).

- Synthesize analogs with modified tetrahydrofylan groups (e.g., ring-expanded derivatives) and compare SAR .

- Assess conformational stability via variable-temperature NMR or MD simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.